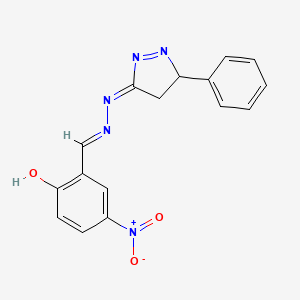![molecular formula C11H15N5S B6071834 N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B6071834.png)
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine, also known as EIMAFYN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMAFYN belongs to the class of imidazole-based compounds and has been shown to exhibit potent biological activities.
作用機序
The mechanism of action of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine has been shown to exhibit potent biochemical and physiological effects. In vitro studies have shown that N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine is its potent biological activity, which makes it a potential candidate for the development of novel therapeutics. However, the synthesis of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine is complex and involves several chemical intermediates, which may limit its use in large-scale production. Additionally, further studies are needed to fully understand the safety and efficacy of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine in vivo.
将来の方向性
There are several future directions for the study of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine. One potential direction is the development of novel therapeutics based on the structure of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of more efficient synthesis methods for N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine may facilitate its use in large-scale production.
合成法
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis of N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine typically involves the reaction of 2-chloro-4-(methylthio)pyrimidine with 1-ethyl-2-(imidazol-2-yl)ethylamine in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product.
科学的研究の応用
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. Several studies have shown that N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine exhibits potent antitumor activity against various cancer cell lines. N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-3-16-7-6-12-10(16)8-14-9-4-5-13-11(15-9)17-2/h4-7H,3,8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJSEGZTGZMBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine](/img/structure/B6071766.png)
![ethyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6071773.png)

![2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6071795.png)
![2-(3-pyridinyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6071804.png)
![1'-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6071807.png)

![1-[benzyl(methyl)amino]-3-{5-[(isopropylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6071819.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6071822.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071836.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6071845.png)
![isopropyl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6071846.png)
![5-(4-morpholinyl)-6-[3-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6071853.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6071859.png)